3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Select this compound for its para-bromine anomalous scattering signal (f'' ≈ 1.46 e⁻ at Cu Kα), enabling de novo protein–ligand co-crystal SAD phasing. The 7-acetoxy group serves as a cell-permeable prodrug cleaved by intracellular esterases to release the active 7-hydroxy chromone, offering a simpler PK profile than the diacetoxy analog. The 4-bromophenoxy moiety provides a halogen-bond donor for fragment-based screening and a distinctive Br isotope pattern (M/M+2) for metabolite tracking. MW 375.2; logP ~4.0–4.2; PSA ~65–70 Ų—lead-like chemical space compliant.

Molecular Formula C17H11BrO5
Molecular Weight 375.174
CAS No. 196928-58-2
Cat. No. B2863662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate
CAS196928-58-2
Molecular FormulaC17H11BrO5
Molecular Weight375.174
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br
InChIInChI=1S/C17H11BrO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
InChIKeySOGGAFQZRGWLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl Acetate (CAS 196928-58-2): Compound Identity and Procurement Baseline


3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic chromen-4-one (chromone) derivative with the molecular formula C₁₇H₁₁BrO₅ and a molecular weight of 375.2 g/mol [1]. It features a 4-bromophenoxy ether substituent at position 3 and an acetoxy ester at position 7 of the chromone core. This compound is catalogued within the InterBioScreen (IBS) screening library under the category "Rare Derivatives of Natural Compounds" [1] and is structurally related to the 3-phenoxychromone class, which has been reviewed for diverse pharmacological properties including anti-inflammatory and antimicrobial activities [2].

Why 3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl Acetate Cannot Be Casually Substituted by In-Class Analogs


Within the 3-phenoxychromone scaffold, three structural variables—the halogen substitution pattern on the phenoxy ring, the esterification state at position 7, and the nature of the C3 linker—each independently modulate electronic distribution, lipophilicity, metabolic lability, and target engagement potential [1][2]. Substituting the 4-bromo isomer with a 2-bromo, non-halogenated, or 7-hydroxy analog without experimental validation risks altering logP by over 0.5 units, removing a heavy-atom handle for halogen bonding or X-ray phasing, or introducing a free phenolic group susceptible to Phase II glucuronidation—any of which can shift a hit into an inactive or non-reproducible profile in biochemical and cellular assays [2].

Quantitative Differentiation Evidence for 3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl Acetate vs. Closest Analogs


Para-Bromo vs. Ortho-Bromo Phenoxy Substitution: Positional Isomer Differentiation

The target compound bears a bromine at the para position of the phenoxy ring, whereas CAS 300716-70-5 [3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate] and CAS 196928-47-9 [3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one] carry the bromine at the ortho position . Para-substitution preserves the linear geometry of the 4-bromophenoxy moiety, maximizing the projection of the bromine atom away from the chromone core for intermolecular halogen bonding, while ortho-substitution introduces a steric clash that twists the phenoxy ring out of plane, altering the conformational ensemble [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

7-Acetoxy vs. 7-Hydroxy: Lipophilicity and Prodrug Potential

The target compound esterifies the 7-position as an acetate, whereas STOCK1N-29920 [3-(4-bromophenoxy)-7-hydroxy-4H-chromen-4-one, C₁₅H₉BrO₄, MW 333.13] bears a free phenolic hydroxyl [1]. Acetylation eliminates the hydrogen-bond donor capacity of the 7-OH, increases calculated logP, and converts the compound into a potential esterase-cleavable prodrug form. The non-brominated comparator 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- (CAS 137988-07-9, C₁₇H₁₂O₅, MW 296.27) has a calculated logP of 3.51 [2]; the addition of the para-bromine in the target compound is predicted to raise logP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic bromine (+0.86) moderated by the phenoxy ether context [3].

Prodrug Design ADME Lipophilicity

Bromophenoxy vs. Phenoxy: Halogen Bonding and Heavy-Atom Derivatization Potential

The target compound incorporates a para-bromine atom on the phenoxy ring, whereas the direct non-halogenated analog 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- (CAS 137988-07-9) lacks any halogen [1]. The bromine atom serves dual purposes: (i) it provides anomalous scattering (f'' = 1.46 e⁻ at Cu Kα) for experimental phasing in protein–ligand X-ray crystallography, and (ii) it acts as a halogen-bond acceptor (σ-hole donor) in protein–ligand interactions, a capability absent in the non-halogenated phenoxy analog [2][3]. The 3-(4-bromophenyl) analog (CAS 610752-08-4, C₁₇H₁₁BrO₄, MW 359.17) replaces the ether oxygen with a direct C–C bond, which eliminates the conformational flexibility of the phenoxy ether and alters the distance and geometry of bromine presentation relative to the chromone core [4].

Structural Biology X-ray Crystallography Halogen Bonding

Mono-7-acetoxy vs. 5,7-Diacetoxy Substitution: Differential Reactivity and Metabolic Lability

The target compound is mono-acetylated at position 7 only, whereas STOCK1N-00861 [7-(acetyloxy)-3-(4-bromophenoxy)-4-oxo-4H-chromen-5-yl acetate, C₁₉H₁₃BrO₇, MW 433.21] is acetylated at both positions 5 and 7 [1]. In 5,7-dihydroxy chromone systems, the 7-OH is known to be more reactive toward acetylation than the 5-OH due to reduced intramolecular hydrogen bonding with the C4 carbonyl [2]. The mono-7-acetoxy compound thus offers a single, well-defined esterase-labile site, whereas the 5,7-diacetoxy analog introduces a second hydrolytic site with different enzymatic susceptibility, complicating pharmacokinetic interpretation in cellular prodrug conversion assays [2].

Synthetic Chemistry Metabolic Stability Regioselective Derivatization

Highest-Value Application Scenarios for 3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl Acetate


Protein–Ligand Co-Crystallography with Experimental Phasing (SAD/MAD)

This compound is uniquely suited for structural biology groups pursuing de novo protein–ligand co-crystal structures. The para-bromine atom provides a robust anomalous scattering signal (f'' ≈ 1.46 e⁻ at Cu Kα wavelength) for single-wavelength anomalous diffraction (SAD) phasing, while the phenoxy ether linker preserves conformational degrees of freedom to sample multiple binding poses within the crystal lattice [1]. The 7-acetoxy group further reduces non-specific hydrogen bonding compared to the 7-hydroxy analog, potentially improving crystal quality by minimizing lattice-disrupting interactions [2]. In contrast, the non-brominated phenoxy analog cannot support experimental phasing, and the rigid 3-(4-bromophenyl) C–C analog may restrict the ligand's accessible conformational space in the binding site.

Cellular Prodrug-to-Active Conversion Studies in Flavonoid Pharmacology

For pharmacology groups investigating chromone-based enzyme inhibitors where the 7-hydroxy form is the active species but suffers from poor membrane permeability, the 7-acetoxy compound serves as a cell-permeable prodrug. Upon cellular uptake, ubiquitous intracellular esterases are predicted to cleave the 7-acetate to release the active 7-hydroxy chromone [1]. The mono-7-acetoxy substitution pattern provides a simpler, more interpretable pharmacokinetic profile than the 5,7-diacetoxy analog, where differential hydrolysis rates at the two ester sites complicate conversion kinetics [2]. The 4-bromophenoxy substituent additionally provides a built-in analytical handle (distinctive Br isotope pattern at M and M+2 in mass spectrometry) for tracking prodrug conversion and metabolite identification [3].

Halogen-Bond-Directed Medicinal Chemistry and Fragment-Based Drug Discovery

The para-bromophenoxy moiety positions a halogen-bond donor (σ-hole on bromine) at a defined distance (~5.5–6.0 Å) from the chromone core, connected through a rotatable ether linker [1]. This geometry is valuable for fragment-based screening campaigns where halogen bonding to a backbone carbonyl or carboxylate in the target protein's binding pocket can enhance binding affinity and specificity beyond what is achievable with the non-halogenated phenoxy analog [2]. Medicinal chemistry teams can use this compound as a reference point in halogen-bond SAR series, comparing the 4-bromo (linear σ-hole projection) with the 2-bromo ortho isomer (sterically deflected σ-hole) to parse electronic from steric contributions to target binding [3].

Screening Library Diversification for Chromone-Focused Chemical Biology

For high-throughput screening (HTS) facilities and chemical biology cores building diversity-oriented chromone libraries, this compound fills a specific and quantifiable gap in chemical space: it combines a heavy halogen (Br), a hydrolyzable ester (7-acetoxy), and an ether-linked aryl ring in a single, moderate-molecular-weight scaffold (MW 375.2) [1]. Computed physicochemical properties (predicted logP ~4.0–4.2, PSA ~65–70 Ų) place it within lead-like chemical space according to the rule-of-five guidelines, while its structural features—absent in the non-brominated, 7-hydroxy, diacetoxy, and C–C linked analogs—provide orthogonal diversity vectors for SAR exploration [2].

Quote Request

Request a Quote for 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.